molecular formula C8H8N4S B15245924 5-(3-Methylpyrazin-2-yl)thiazol-2-amine

5-(3-Methylpyrazin-2-yl)thiazol-2-amine

Cat. No.: B15245924
M. Wt: 192.24 g/mol
InChI Key: LWQFZXXPNDLVQG-UHFFFAOYSA-N
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Description

5-(3-Methylpyrazin-2-yl)thiazol-2-amine is a heterocyclic compound that features both a thiazole and a pyrazine ring. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The incorporation of a pyrazine ring further enhances its potential biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methylpyrazin-2-yl)thiazol-2-amine typically involves the reaction of 3-methylpyrazine-2-carboxylic acid with thioamides under specific conditions. One common method involves the use of phosphorus pentachloride (PCl5) to convert the carboxylic acid to an acid chloride, which then reacts with thioamide to form the desired thiazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylpyrazin-2-yl)thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

5-(3-Methylpyrazin-2-yl)thiazol-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Methylpyrazin-2-yl)thiazol-2-amine involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes or interfere with DNA replication in microbial cells, leading to their death. The exact pathways and targets can vary depending on the specific application and biological system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Methylpyrazin-2-yl)thiazol-2-amine is unique due to the combination of thiazole and pyrazine rings, which enhances its chemical reactivity and biological activity. This dual-ring structure allows for a broader range of applications compared to compounds with only one of these rings.

Properties

Molecular Formula

C8H8N4S

Molecular Weight

192.24 g/mol

IUPAC Name

5-(3-methylpyrazin-2-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C8H8N4S/c1-5-7(11-3-2-10-5)6-4-12-8(9)13-6/h2-4H,1H3,(H2,9,12)

InChI Key

LWQFZXXPNDLVQG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN=C1C2=CN=C(S2)N

Origin of Product

United States

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